Product packaging for 3-Phenoxy-1-azabicyclo[2.2.2]octane(Cat. No.:CAS No. 138740-66-6)

3-Phenoxy-1-azabicyclo[2.2.2]octane

Cat. No.: B14278043
CAS No.: 138740-66-6
M. Wt: 203.28 g/mol
InChI Key: NTGFWOVUWQMZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenoxy-1-azabicyclo[2.2.2]octane is a chemical compound built on the 1-azabicyclo[2.2.2]octane scaffold, also known as quinuclidine . This bicyclic amine structure is a conformationally rigid base, known for the high basicity (pKa of conjugate acid ~11.0) and metabolic stability it imparts to molecules . The 3-phenoxy substituent on this core structure makes it a valuable intermediate in medicinal chemistry for the exploration of structure-activity relationships. Researchers utilize this and related 3-substituted 1-azabicyclo[2.2.2]octane derivatives as key precursors in the synthesis of compounds for pharmacological screening . For instance, structurally similar analogs have been investigated as potent and selective agonists for the alpha7 nicotinic acetylcholine receptor (α7 nAChR), a target of significant interest for neurological disorders . Other quinuclidine derivatives are found in a range of therapeutic agents, underscoring the scaffold's importance in drug discovery . This product is provided For Research Use Only. It is intended for laboratory research, development, or analysis purposes and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B14278043 3-Phenoxy-1-azabicyclo[2.2.2]octane CAS No. 138740-66-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138740-66-6

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3-phenoxy-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C13H17NO/c1-2-4-12(5-3-1)15-13-10-14-8-6-11(13)7-9-14/h1-5,11,13H,6-10H2

InChI Key

NTGFWOVUWQMZBI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Phenoxy 1 Azabicyclo 2.2.2 Octane and Its Derivatives

Direct Synthetic Routes to 3-Phenoxy-1-azabicyclo[2.2.2]octane

Direct synthesis of this compound can be achieved through nucleophilic substitution reactions involving a suitable precursor of the 1-azabicyclo[2.2.2]octane core, such as 3-hydroxyquinuclidine, and a phenoxide source.

Two common methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of this compound synthesis, 3-hydroxyquinuclidine is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an activated phenyl electrophile, such as a halobenzene, to form the desired ether linkage. The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative route for the synthesis of ethers from alcohols and phenols with inversion of stereochemistry. wikipedia.org This reaction utilizes a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. wikipedia.orgcommonorganicchemistry.com The reaction is generally carried out in a non-polar aprotic solvent like THF at room temperature. commonorganicchemistry.com This method is particularly useful for substrates that are sensitive to the strongly basic conditions of the Williamson ether synthesis.

Reaction Reagents Key Features
Williamson Ether SynthesisStrong base (e.g., NaH), HalobenzeneSN2 mechanism, requires strong base
Mitsunobu ReactionPPh3, DEAD or DIADInversion of stereochemistry, mild conditions

Construction of the 1-Azabicyclo[2.2.2]octane Core Structure

The 1-azabicyclo[2.2.2]octane, or quinuclidine (B89598), core is a rigid bicyclic structure that is a key component of many biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of innovative strategies.

Intramolecular Cyclization Approaches

A prevalent strategy for constructing the 1-azabicyclo[2.2.2]octane skeleton involves intramolecular cyclization. These methods typically start with a suitably functionalized piperidine (B6355638) or a linear precursor containing both a nucleophilic nitrogen and an electrophilic carbon center.

One notable example is the double intramolecular cyclization of N,N'-bis(2-chloroethyl)-N-N'-bis(2-cyanoethyl)ethylenediamine, which leads to the formation of 1,4-bis(2-cyanoethyl)-1,4-diazoniabicyclo[2.2.2]octane dichloride. Subsequent decyanoethylation yields 1,4-diazabicyclo[2.2.2]octane. nsc.ru Another approach involves the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine over a solid acidic catalyst at high temperatures. sciengine.com

Nitrogen-Directed Radical Rearrangements

Nitrogen-directed radical rearrangements have emerged as a powerful tool for the synthesis of various azabicyclic frameworks. researchgate.netnih.gov These reactions often proceed through the stabilization of an alpha-nitrogen radical, which can control the rearrangement process. While these methods have been successfully applied to the synthesis of related azabicyclic systems, their direct application to produce the 1-azabicyclo[2.2.2]octane core can sometimes lead to mixtures of regioisomers, including bicyclo[3.2.1]octanes. researchgate.net

Carbenium Ion Rearrangements in Bicyclic Core Formation

Carbenium ion rearrangements can play a significant role in the formation and interconversion of bicyclic systems. For instance, during the dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate, a key step in the production of the antihistamine Quifenadine, carbenium ion rearrangements can lead to the formation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems as side products. researchgate.netresearchgate.net Understanding and controlling these rearrangements is crucial for achieving high yields of the desired 1-azabicyclo[2.2.2]octane core.

Asymmetric Synthetic Strategies for Enantiopure Azabicyclic Intermediates

The development of asymmetric synthetic methods to produce enantiopure 1-azabicyclo[2.2.2]octane derivatives is of great importance, as the stereochemistry of these compounds often dictates their biological activity.

Several strategies have been developed to achieve this goal:

Chiral Auxiliaries: One approach utilizes chiral auxiliaries, such as imines derived from (+)- and (-)-2-hydroxy-3-pinanone, to direct the stereochemical outcome of the cyclization reaction. researchgate.netnih.gov

Chiral Scaffolds: The use of chiral scaffolds, such as cis-2,5-diaminobicyclo[2.2.2]octane, which can be synthesized in enantiopure form from benzoic acid, provides another avenue for asymmetric synthesis. nih.gov

Catalytic Asymmetric Reactions: Modern synthetic methodologies, including catalytic asymmetric dearomatization reactions, have provided access to enantio-enriched quinuclidine derivatives.

Functionalization and Derivatization of the Azabicyclo[2.2.2]octane Skeleton

Once the 1-azabicyclo[2.2.2]octane core is constructed, it can be further functionalized and derivatized to produce a wide range of compounds with diverse properties. The inherent reactivity of the bicyclic system allows for various chemical transformations.

The tertiary amine of the quinuclidine core is nucleophilic and can be readily alkylated to form quaternary ammonium (B1175870) salts. researchgate.net For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) can be selectively alkylated to prepare a variety of di- and tetracationic lipid species. researchgate.netrsc.org

Introduction of the Phenoxy Moiety and Related Aryloxy Substituents

The synthesis of this compound and its derivatives often involves the crucial step of introducing the aryloxy group at the 3-position of the quinuclidine ring. A common strategy is the Williamson ether synthesis, where a metal phenoxide displaces a suitable leaving group on the quinuclidine core. For instance, analogues bearing a 3-pyridyl ether substituent at the bridgehead carbon of the azabicyclo[2.2.n]alkane system have been synthesized. researchgate.net This approach highlights the versatility of using different aryloxides to create a range of derivatives.

Another method involves the nucleophilic ring-opening of cyclic sulfamates. While this has been extensively explored for 5-membered rings, its application to 6-membered cyclic sulfamates is less common. researchgate.net However, successful ring-opening with sodium 2-naphthoxide has been demonstrated, suggesting that various phenoxides and thiophenoxides could be employed as nucleophiles to introduce the desired aryloxy moiety. researchgate.net

The phenoxy group itself is considered a key pharmacophore in many drug molecules, often facilitating interactions with biological targets through π-π stacking or hydrogen bonding involving the ether oxygen. mdpi.com Its presence can significantly influence a compound's biological activity. mdpi.com

Derivatization at the Azabicyclic Nitrogen Atom

The tertiary bridgehead nitrogen atom of the 1-azabicyclo[2.2.2]octane ring system is a key site for derivatization, most commonly through quaternization. This process involves the alkylation of the nitrogen, which introduces a positive charge and creates a quaternary ammonium salt. A prominent example is the synthesis of aclidinium (B1254267) bromide, where (3R)-1-azabicyclo[2.2.2]oct-3-yl hydroxy(di-2-thienyl)acetate is reacted with 3-phenoxypropyl bromide. google.com This reaction transforms the tertiary amine into a quaternary ammonium group, a common feature in antimuscarinic agents. google.comgoogle.com

The quaternization reaction can be influenced by the choice of solvent and reaction conditions. For the synthesis of aclidinium bromide, solvents such as amides or those with a sulfoxide (B87167) group are used at temperatures below 100°C. google.com The choice of the alkylating agent allows for the introduction of various substituents, providing a route to a wide array of derivatives with potentially different pharmacological profiles. google.com

Beyond alkylation, other derivatizations at the nitrogen are possible. For example, dimethyldioxirane (B1199080) can be used to convert the quinuclidine nitrogen to the corresponding N-oxide. rsc.org Additionally, replacing the C(1)-H group with a nitrogen atom in related 2-azabicyclo[2.2.2]octane systems has been studied to understand its effect on conformation. elsevierpure.com

Table 1: Examples of Derivatization at the Azabicyclic Nitrogen

Starting Material Reagent Product Type Reference
(3R)-1-azabicyclo[2.2.2]oct-3-yl hydroxy(di-2-thienyl)acetate 3-phenoxypropyl bromide Quaternary ammonium salt google.com
[R-(Z)]-α-(methoxyimino)-1-azabicyclo[2.2.2]-octane-3-acetonitrile Dimethyldioxirane Quinuclidine N-oxide rsc.org
2-Nitroso-2-azabicyclo[2.2.2]octane derivatives Chemical modification Homomorphic nitrosohydrazines elsevierpure.com

Functionalization at the 3-Position of the Quinuclidine Ring

The 3-position of the quinuclidine ring is a focal point for introducing a wide variety of functional groups, which can then serve as precursors for the phenoxy ether or as final functionalities in their own right. The synthesis often starts from commercially available materials like 3-quinuclidinol (B22445) or 3-quinuclidinone. google.comresearchgate.net

For example, 3-quinuclidinone can undergo a stereoselective aldol (B89426) condensation with benzaldehyde (B42025) to form an intermediate β-ketoalkoxide, which upon reduction yields a single diastereomer of the resulting diol. researchgate.net This demonstrates a method for creating complex substituents at the 3-position. In other research, the substituent at the 3-position of the 1-azabicycloalkane is a carbonyl-containing functional group, such as an amide, carbamate, or urea. google.com

The versatility of this position is further highlighted by the synthesis of derivatives where the 3-position is part of a spirocyclic system, such as in 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'- researchgate.netnih.govdioxolane]. nih.gov The synthesis of such compounds allows for the exploration of the structural requirements for biological activity.

Synthesis of Structurally Related Azabicyclo[2.2.2]octane Analogues for Research

A wide range of structurally related azabicyclo[2.2.2]octane analogues have been synthesized to explore structure-activity relationships and to develop new therapeutic agents. These analogues often feature modifications at various positions of the bicyclic core or even changes to the ring structure itself.

For instance, constrained versions of anabasine, such as 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, have been synthesized to create selective nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. nih.gov The synthetic approach for these compounds involves the alkylation of an imine derived from a pyridine (B92270) derivative, followed by a ring-opening and aminocyclization sequence. nih.gov

Other research has focused on creating analogues where the piperidine ring's conformation is restricted in a boat form by the 2-azabicyclo[2.2.2]octane nucleus. nih.govacs.org These compounds have been investigated for their analgesic properties. nih.gov Furthermore, analogues with different ring sizes, such as 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, have been prepared to probe the impact of the bicyclic system's geometry on receptor binding. nih.gov The synthesis of these varied structures often requires multi-step procedures, sometimes involving the use of chiral auxiliaries to achieve enantioselective synthesis. researchgate.netnih.gov

Table 2: Examples of Structurally Related Azabicyclo[2.2.2]octane Analogues

Analogue Type Synthetic Goal Key Synthetic Step Reference
2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane Selective nAChR ligands Ring opening/aminocyclization nih.gov
2-Methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane Prodine analgesic analogues Conformational restriction of piperidine ring nih.gov
2'-Methylspiro[1-azabicyclo[2.2.2]octane-3,4'- researchgate.netnih.govdioxolane] Muscarinic agents Spirocyclization nih.gov
2-Azabicyclo[2.2.2]octane-1-carboxylic acid Constrained pipecolic acid analogue Not specified researchgate.net

Chemical Reactivity and Mechanistic Organic Chemistry of 3 Phenoxy 1 Azabicyclo 2.2.2 Octane Systems

Nucleophilic Reactivity and Substitution Patterns on the Azabicyclic Ring

The 1-azabicyclo[2.2.2]octane system can undergo nucleophilic substitution reactions, though the bridged structure can influence reactivity. The nitrogen atom, being a tertiary amine, is nucleophilic and can react with electrophiles. For instance, the quaternization of the bridgehead nitrogen with alkyl halides is a common reaction.

The reactivity of the azabicyclic ring is also influenced by substituents. The phenoxy group at the 3-position can modulate the electronic properties of the ring. Research has shown that the synthesis of derivatives often involves the reaction of a precursor, such as 3-quinuclidinone, with various nucleophiles.

Substitution patterns are key to the diverse applications of these compounds. For example, a series of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane derivatives have been synthesized and evaluated as human NK1 antagonists. nih.gov In these studies, various substitutions on the benzyl (B1604629) ether were explored to optimize biological activity. nih.gov The synthesis of these compounds often starts from commercially available materials and involves multiple steps, including nucleophilic substitutions and amidations. ontosight.ai

The table below summarizes selected substitution patterns and their synthetic context.

Compound Class Key Substituents Synthetic Approach Application/Interest
3-(Benzyloxy)-1-azabicyclo[2.2.2]octanes3,5-disubstituted benzyl ethersSynthesis from 3-quinuclidinol (B22445) and substituted benzyl halidesNK1 receptor antagonists nih.gov
N-Substituted propionylanilidonortropanesPropionyl and anilido groupsSynthesis from appropriate ketone precursorsAnalgesics nih.gov
Phenylsulfonylcarbamoyl derivativesSubstituted phenylsulfonylcarbamoyl groupsNot detailedPotential hypoglycemic agents nih.gov

Ring-Opening Reactions of Azoniabicyclo[2.2.2]octane Salts

Quaternary ammonium (B1175870) salts derived from 1-azabicyclo[2.2.2]octane, known as azoniabicyclo[2.2.2]octane salts, are susceptible to ring-opening reactions under nucleophilic attack. These reactions provide a synthetic route to substituted piperidines.

The formation of the quaternary salt activates the bicyclic system towards nucleophilic attack, leading to the cleavage of one of the C-N bonds at the bridgehead nitrogen. For example, 1-alkylquinuclidinium salts have been shown to undergo ring-opening to yield 1,4-dialkylpiperidines under forcing conditions. Similarly, the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with electrophiles can lead to ring-opened piperazine (B1678402) derivatives. lookchem.comrsc.org This occurs through the formation of a quaternary ammonium salt which is then attacked by a nucleophile. lookchem.comrsc.org

Studies have shown that the reaction of 4-iodonitrobenzene with DABCO results in a ring-opened product, forming a quaternary salt of DABCO and 1-ethyl-4-(4-nitrophenyl)piperazine. nih.govutu.fi The reaction conditions, such as the solvent and the nature of the nucleophile, can significantly influence the efficiency of the ring-opening process. lookchem.comrsc.org For instance, using polyethylene (B3416737) glycol (PEG) or diglyme (B29089) as solvents at high temperatures has been found to be effective for the ring-opening of 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts with various nucleophiles, including phenols. lookchem.comrsc.orgresearchgate.net

The table below presents examples of ring-opening reactions of azoniabicyclo[2.2.2]octane systems.

Starting Material Reagents Product Reference
1,4-Diazabicyclo[2.2.2]octane (DABCO)4-Iodonitrobenzene1-{2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl}-4-aza-1-azoniabicyclo[2.2.2]octane iodide nih.govutu.fi
1-Alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium saltsPhenols, Thiols, Amines1-Alkyl-4-(2-substituted-ethyl)piperazines lookchem.comrsc.org

Stereochemical Control and Diastereoselectivity in Synthetic Transformations

The rigid, conformationally restricted framework of the 1-azabicyclo[2.2.2]octane system makes it an excellent scaffold for stereocontrolled synthesis. The introduction of substituents can create stereocenters, and the inherent chirality of substituted quinuclidines is of great interest in the development of chiral drugs and catalysts.

Asymmetric synthesis of isoquinuclidine (2-azabicyclo[2.2.2]octane) derivatives, which share the same core bicyclic structure, highlights the importance of stereochemical control. nii.ac.jpclockss.org Diels-Alder reactions between 1,2-dihydropyridines and chiral dienophiles, often in the presence of a chiral Lewis acid catalyst, have been employed to achieve high diastereoselectivity. nii.ac.jpclockss.orgresearchgate.net The choice of catalyst and reaction conditions is crucial in determining the stereochemical outcome. nii.ac.jp For instance, titanium-based Lewis acids have been shown to be effective in promoting these cycloadditions with excellent diastereoselectivity. nii.ac.jp

Furthermore, radical rearrangements of related azabicyclic systems can also proceed with a high degree of stereocontrol, providing access to functionalized derivatives. researchgate.net The stereochemistry of the final product is often determined through techniques like X-ray crystallography.

The development of enantioselective methods for the construction of the related 8-azabicyclo[3.2.1]octane scaffold, the core of tropane (B1204802) alkaloids, further underscores the significance of stereocontrol in this class of compounds. rsc.org Many approaches rely on the stereocontrolled formation of the bicyclic system from an acyclic precursor containing the necessary stereochemical information. rsc.org

The table below provides examples of reactions where stereochemical control is a key aspect.

Reaction Type Reactants Key Features Stereochemical Outcome
Diels-Alder Cycloaddition1,2-Dihydropyridines and chiral dienophilesUse of chiral Lewis acid catalysts (e.g., Ti-TADDOLate)High diastereoselectivity (up to 97% de) nii.ac.jpclockss.orgresearchgate.net
Radical RearrangementTropane derivativesIntramolecular radical rearrangementFormation of functionalized 6-azabicyclo[3.2.1]octanes researchgate.net
[3+2] CycloadditionTertiary amine N-oxides and substituted alkenesDiastereoselective synthesis of 7-azanorbornanesHigh diastereomeric ratios (up to >20:1) nih.gov

Structure Activity Relationship Sar and Ligand Design Principles for Azabicyclo 2.2.2 Octane Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of 3-phenoxy-1-azabicyclo[2.2.2]octane derivatives is largely dictated by a set of key pharmacophoric features that govern their interaction with target receptors, most notably nAChRs. A general pharmacophore model for nicotinic ligands includes a cationic center and a hydrogen bond acceptor. researchgate.net

For this compound derivatives, the essential pharmacophoric elements are:

The Basic Nitrogen: The nitrogen atom of the azabicyclo[2.2.2]octane core is protonated at physiological pH, forming a cationic head that engages in a crucial cation-π interaction with an aromatic amino acid residue in the receptor's binding pocket. lookchem.com

The Ether Oxygen: The oxygen atom of the phenoxy group often acts as a hydrogen bond acceptor, interacting with hydrogen bond donor residues within the binding site. nih.gov For instance, in neurokinin-1 (NK1) receptor antagonists with a similar scaffold, a possible hydrogen bond between the ether oxygen and a glutamine residue has been identified. nih.gov

The Aromatic Ring: The phenoxy ring itself participates in hydrophobic or aromatic stacking interactions with the receptor, contributing significantly to binding affinity.

The spatial arrangement of these features is critical. For nicotinic receptors, the distance between the protonated nitrogen and the hydrogen bond acceptor is a key determinant of affinity and selectivity. researchgate.net Modifications to either the azabicyclo[2.2.2]octane core or the phenoxy ring can alter this spatial relationship and, consequently, the biological activity.

Influence of Substituent Electronic and Steric Properties on Receptor Interactions

The electronic and steric properties of substituents on both the phenoxy ring and the azabicyclo[2.2.2]octane skeleton profoundly influence receptor interactions.

Substituents on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring can modulate binding affinity and selectivity. Electron-withdrawing or electron-donating groups alter the electrostatic potential of the aromatic ring and the hydrogen-bonding capacity of the ether oxygen.

Electronic Effects: The introduction of electron-withdrawing groups, such as trifluoromethyl, on a related benzyloxy series of NK1 antagonists was found to enhance in vitro affinity. nih.gov

Steric Effects: The size and position of substituents are also critical. For instance, in a series of NAAA inhibitors with a related azabicyclo[3.2.1]octane core, a para-methyl-substituted phenoxy derivative showed significantly higher potency compared to its ortho- or meta-substituted counterparts, indicating a specific steric requirement at the receptor binding site. acs.org Similarly, for flavonoid derivatives, placing a methoxy (B1213986) group at the C-5 position of a phenyl ring led to reduced activity due to steric hindrance. mdpi.com

Substituents on the Azabicyclo[2.2.2]octane Core: While the core this compound structure is the primary focus, it is worth noting that substitutions on the azabicyclic ring itself can impact activity. However, for many potent ligands, the quinuclidine (B89598) cage remains unsubstituted to maintain an optimal fit within the receptor pocket.

The following table summarizes the impact of phenoxy ring substitutions on the activity of various azabicyclic compounds, illustrating the principles of electronic and steric influence.

Parent Scaffold Substituent on Phenoxy/Aryl Ring Effect on Activity Reference
3-(Benzyloxy)-1-azabicyclo[2.2.2]octane3,5-bis(trifluoromethyl)High in vitro affinity for NK1 receptor nih.gov
Azabicyclo[3.2.1]octane Sulfonamidep-methyl-phenoxyHigh inhibitory potency for NAAA acs.org
Azabicyclo[3.2.1]octane Sulfonamideo-methyl-phenoxy8-fold drop in activity vs. para-isomer acs.org
Azabicyclo[3.2.1]octane Sulfonamidem-methyl-phenoxy17-fold drop in activity vs. para-isomer acs.org

Stereochemical Influences on Target Binding Affinity and Selectivity

Stereochemistry is a critical determinant of the biological activity of this compound derivatives. The carbon atom at the 3-position of the quinuclidine ring is a chiral center, and the (R)- and (S)-enantiomers can exhibit significantly different binding affinities and functional activities at their target receptors.

This stereoselectivity arises from the three-dimensional nature of the receptor's binding pocket, which can preferentially accommodate one enantiomer over the other. For example, in a series of N-[(1-azabicyclo[2.2.2]oct-3-yl)]furo[2,3-c]pyridine-5-carboxamide derivatives, the (3R)-enantiomer was identified as a potent and selective agonist of the α7 nAChR. nih.gov Similarly, for conformationally restricted fentanyl analogs, the stereochemistry at the 3-position of the azabicyclic ring had a pronounced effect on analgesic activity. nih.gov

The importance of stereochemistry extends to other related azabicyclic systems as well. For instance, (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] is a highly selective full agonist at the α7 nAChR, and minor changes to this rigid, chiral molecule result in a significant loss of affinity. nih.gov This highlights that a precise three-dimensional arrangement of pharmacophoric groups is necessary for optimal receptor interaction.

The table below provides examples of how stereochemistry influences the biological activity of azabicyclo[2.2.2]octane derivatives.

Compound Stereochemistry Biological Activity Reference
N-[(1-azabicyclo[2.2.2]oct-3-yl)]furo[2,3-c]pyridine-5-carboxamide(3R)Potent and selective α7 nAChR agonist nih.gov
Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one](-) enantiomerHighly selective full agonist at α7 nAChR nih.gov
3-Substituted Fentanyl Analogs3SGreater analgesic activity than the 3-a-isomer nih.gov

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational and molecular modeling techniques are invaluable tools for understanding the SAR of this compound derivatives. These methods provide insights into the binding modes of these ligands and help to rationalize the observed experimental data.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. For related azabicyclic systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models can generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models can guide the design of new, more potent analogs.

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred orientation of a ligand within a receptor's binding site. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane NK1 antagonists have helped to construct a model of the pharmacophore, identifying specific interactions with amino acid residues like His-197 and Gln-165. nih.gov

Pharmacophore Modeling: Pharmacophore models define the essential 3D arrangement of chemical features necessary for biological activity. These models can be generated based on a set of active ligands or from the structure of the ligand-receptor complex. A pharmacophore model for α7 nAChR agonists based on 2-(arylmethyl)-3-substituted quinuclidines identified three key elements: the cationic quinuclidine nitrogen, a hydrogen bond acceptor at the 3-position, and another hydrogen bond acceptor at the 2-position. lookchem.com

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design of novel this compound derivatives with improved potency and selectivity.

Molecular Interactions with Biological Targets Preclinical Research

Mechanistic Investigations of Ligand-Target Interactions

Understanding how these ligands bind to their targets at a molecular level is key to optimizing their efficacy and selectivity.

Molecular modeling and mutagenesis studies have been instrumental in identifying the specific amino acid residues that are critical for the binding of azabicyclo[2.2.2]octane derivatives. For a series of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane human NK1 antagonists, which are structurally analogous to the phenoxy variant, several key interactions were identified. These include an interaction between the amino acid His-197 and one of the benzhydryl rings, the occupation of a lipophilic pocket containing His-265 by the benzyl (B1604629) ether, and a potential hydrogen bond between Gln-165 and the ether oxygen. nih.gov

In the context of NAAA inhibition, computational docking and mutagenesis studies of an inhibitor identified an important interaction with the Asparagine 209 (Asn209) residue, which is located near the enzyme's catalytic pocket. plos.org This interaction is believed to block the entrance of the substrate to the active site. plos.org

The three-dimensional shape of a molecule is often critical for its biological activity. For the selective inhibition of PSEN-1, conformational modeling has revealed that a specific "U" shape orientation is a crucial pharmacophoric feature. researchgate.netucl.ac.uknih.gov This U-shaped conformation describes the spatial arrangement between an aromatic sulfone or sulfonamide group and another aryl ring on the molecule. researchgate.netucl.ac.uk This specific orientation is considered essential for achieving both high potency and selectivity for PSEN-1. ucl.ac.uknih.gov The design of novel 2-azabicyclo[2.2.2]octane sulfonamides was guided by this insight, using the bicyclic core as a scaffold to enforce the desired "U" shape between the substituted phenyl moieties. ucl.ac.uk

Ligands can interact with their biological targets through different mechanisms. Orthosteric ligands bind to the same site as the endogenous substrate or neurotransmitter. mdpi.com In contrast, allosteric modulators bind to a topographically distinct site on the receptor or enzyme, inducing a conformational change that alters the binding or action of the orthosteric ligand. nih.govbiorxiv.org

The binding of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane derivatives to the NK1 receptor, involving direct interactions with residues in a binding pocket, is characteristic of an orthosteric mechanism. nih.gov For NAAA inhibitors, the mechanism can be more complex. It has been speculated that some non-covalent inhibitors could bind directly within the catalytic pocket (orthosteric binding) or at an allosteric site. researchgate.net Binding to an allosteric site would induce a conformational change in the enzyme that prevents a covalent probe from accessing the catalytic cysteine, thereby inhibiting the enzyme's function indirectly. researchgate.net Allosteric modulation can be positive (a PAM enhances activity) or negative (a NAM reduces activity) and offers a more nuanced way to control physiological processes compared to simple agonism or antagonism. mdpi.com

Theoretical and Computational Chemistry of 3 Phenoxy 1 Azabicyclo 2.2.2 Octane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been widely employed to investigate the electronic structure and reactivity of the 1-azabicyclo[2.2.2]octane scaffold and its derivatives. doaj.org These calculations provide valuable insights into molecular properties that are often difficult to determine experimentally.

DFT methods, such as those using the B3LYP functional with basis sets like 6-311G(d,p), have proven reliable for studying the conformational preferences of substituted 1-azabicyclo[2.2.2]octane systems. researchgate.netresearchgate.net By calculating the energies of different conformers, researchers can predict the most stable geometries and the behavior of substituents on the bicyclic core. researchgate.netresearchgate.net Furthermore, the Gauge-Including Atomic Orbital (GIAO) approach, combined with DFT, allows for the accurate calculation of NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. researchgate.netresearchgate.net

The electronic properties of the related 1,4-diazabicyclo[2.2.2]octane (DABCO) have been studied using DFT to understand the effects of different anions and alkyl chain lengths on its charge distribution and stability. doaj.org Such studies, which utilize analyses like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO), reveal the significant role of hydrogen bonding in the structural stability of these systems. doaj.org These computational approaches can be extended to 3-Phenoxy-1-azabicyclo[2.2.2]octane to predict its reactivity. For instance, quinuclidine (B89598) and its derivatives can act as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions, a property that is influenced by their electronic structure. ccspublishing.org.cn

Table 1: Computational Methods in the Study of Azabicyclo[2.2.2]octane Systems

Computational MethodApplicationKey Findings
Density Functional Theory (DFT)Geometry optimization and electronic property calculations of DABCO-based ionic liquids. doaj.orgRevealed the significant role of hydrogen bonding in structural stability. doaj.org
DFT (B3LYP/6-311G(d,p))Conformational analysis of (±)methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate. researchgate.netProvided reliable explanation of the behavior of the alkoxycarbonyl moiety. researchgate.net
GIAO/DFTCalculation of 1H and 13C chemical shifts. researchgate.netresearchgate.netExcellent linear relationships observed between experimental and calculated chemical shifts. researchgate.net
Molecular MechanicsInvestigation of conformational preferences. researchgate.netComplemented by DFT and ab initio methods to provide a comprehensive understanding. researchgate.net

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with biological targets. For ligands containing the 1-azabicyclo[2.2.2]octane scaffold, MD simulations provide crucial insights into their binding modes and the stability of the resulting ligand-receptor complexes. These simulations can reveal the intricate network of interactions, including hydrogen bonds and hydrophobic contacts, that govern molecular recognition.

In a study of influenza polymerase PB2 inhibitors, which included a bicyclo[2.2.2]octane fragment, MD simulations were performed to assess the stability of the protein-ligand complexes. mdpi.com The root-mean-square deviation (RMSD) of the protein's Cα atoms and the ligand were monitored over a 100-nanosecond simulation. mdpi.com Small fluctuations in the RMSD values indicated that the ligands remained stably bound within the binding pocket throughout the simulation. mdpi.com

The choice of a force field is a critical aspect of MD simulations. Force fields like CHARMM, AMBER, and Martini are commonly used for biomolecular simulations. nih.govcgmartini.nl The Martini force field, for example, is a coarse-grained model that allows for the simulation of larger systems over longer timescales. cgmartini.nl For more detailed, all-atom simulations, force fields like AMBER and CHARMM are often employed, with specific parameterizations available for a wide range of molecules, including proteins and drug-like compounds. nih.gov The accuracy of MD simulations relies heavily on the quality of these force field parameters, which are often derived from quantum mechanical calculations and experimental data. researchgate.net

Table 2: Key Parameters in Molecular Dynamics Simulations of Azabicyclo[2.2.2]octane-Based Ligands

ParameterDescriptionSignificance
Force FieldA set of parameters and equations used to describe the potential energy of a system of particles. researchgate.netDetermines the accuracy of the simulation in reproducing the physical behavior of the molecules.
RMSDA measure of the average distance between the atoms of superimposed protein or ligand structures.Indicates the stability of the simulated system over time.
Simulation TimeThe duration of the molecular dynamics trajectory.Longer simulations can capture slower, more complex conformational changes.
Solvent ModelA representation of the solvent (usually water) in the simulation.Crucial for accurately modeling the hydrophobic effect and other solvent-mediated interactions.

Conformational Energy Landscapes and Dynamics of the Bicyclic Scaffold

The rigid bicyclic structure of 1-azabicyclo[2.2.2]octane, also known as quinuclidine, significantly restricts its conformational freedom, leading to a well-defined three-dimensional shape. wikipedia.org This conformational stability is a key feature that makes it an attractive scaffold in medicinal chemistry. mdpi.com Computational studies have been essential in mapping the conformational energy landscape of this scaffold and understanding its dynamic properties.

The azabicyclo[2.2.2]octane core exhibits high conformational stability with significant energy barriers to ring-opening or inversion. Torsional barriers within the scaffold have been investigated using quantum chemical calculations. aip.org For instance, studies on related bicyclic amines have shown that torsional strain, arising from the eclipsing of bonds, plays a significant role in determining the energy barriers for processes like nitrogen inversion. acs.org Molecular mechanics calculations have been shown to reasonably account for the observed inversion barriers by calculating the energy difference between the pyramidal ground state and the planar transition state. acs.org

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry and is fundamental to understanding its dynamics. longdom.org For polyatomic molecules like quinuclidine, the PES can be complex and multidimensional. longdom.org Computational methods, such as those based on Gaussian Process regression, have been developed to construct accurate PES models from a relatively small number of quantum chemistry calculations, enabling the study of molecular dynamics over a wide range of energies. arxiv.org

Table 3: Conformational Properties of the Azabicyclo[2.2.2]octane Scaffold

PropertyDescriptionSignificance
Conformational StabilityThe tendency of the scaffold to maintain a specific three-dimensional arrangement. Provides a rigid framework for the precise positioning of functional groups.
Torsional BarrierThe energy required to rotate around a chemical bond. aip.orgInfluences the flexibility of the scaffold and the accessibility of different conformations.
Nitrogen Inversion BarrierThe energy barrier for the nitrogen atom to invert its pyramidal geometry. acs.orgA key dynamic process in amines that can affect their binding properties.
Potential Energy SurfaceA multi-dimensional surface representing the energy of the molecule as a function of its atomic coordinates. longdom.orgProvides a complete picture of the molecule's conformational possibilities and the energy associated with them.

Virtual Screening and De Novo Design Based on Azabicyclo[2.2.2]octane Core

The rigid and well-defined three-dimensional structure of the 1-azabicyclo[2.2.2]octane core makes it a "privileged scaffold" in drug discovery. researchgate.net This means that this particular chemical framework is capable of binding to multiple biological targets with high affinity. Consequently, it is frequently used in virtual screening and de novo design studies to identify novel drug candidates.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov The azabicyclo[2.2.2]octane scaffold has been successfully used as a template in the design of antagonists for various receptors. For example, conformational analysis of known integrin antagonists led to the identification of azabicyclo[2.2.2]octane carboxylic acid as a suitable scaffold for developing new α4β1/α4β7 integrin antagonists. nih.gov Similarly, virtual screening strategies have been developed to identify γ-secretase inhibitors, with some of the identified compounds containing the azabicyclo[2.2.2]octane moiety. mdpi.com

De novo design, on the other hand, involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a target. biorxiv.orgnih.gov The azabicyclo[2.2.2]octane core serves as a valuable starting point for such design efforts due to its favorable physicochemical properties and its ability to present functional groups in a precise spatial orientation. By computationally attaching different substituents to this core, researchers can explore a vast chemical space and design new molecules with desired biological activities. acs.org This approach has been particularly fruitful in the design of ligands for G protein-coupled receptors (GPCRs), a major class of drug targets. nih.govbiorxiv.org

Table 4: Application of Azabicyclo[2.2.2]octane in Drug Design

Design StrategyTarget ClassExample
Virtual ScreeningIntegrinsIdentification of α4β1/α4β7 antagonists based on the azabicyclo[2.2.2]octane carboxylic acid scaffold. nih.gov
Virtual Screeningγ-SecretaseIdentification of inhibitors containing the azabicyclo[2.2.2]octane framework. mdpi.com
De Novo DesignOpioid ReceptorsSynthesis of novel ligands with an azabicyclo[2.2.2]octane skeleton. researchgate.netnih.gov
Scaffold HoppingVariousUse of the azabicyclo[2.2.2]octane core as a bioisostere for phenyl rings to improve drug properties.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are fundamental tools for the structural elucidation of 3-Phenoxy-1-azabicyclo[2.2.2]octane, providing detailed information about its molecular framework and the functional groups present. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique used to obtain detailed structural information. libretexts.orgdefence.gov.au For derivatives of 1-azabicyclo[2.2.2]octane, both ¹H and ¹³C NMR are routinely employed. mlsu.ac.innih.gov Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ¹H-¹³C correlation spectra are crucial for the unambiguous assignment of all proton and carbon signals within the rigid bicyclic system. researchgate.net These methods help establish the connectivity and spatial relationships between atoms, confirming the successful synthesis of the target molecule. The chemical shifts provide insight into the electronic environment of each nucleus. egyankosh.ac.in

Table 1: Illustrative NMR Chemical Shifts (δ) for a 1-Azabicyclo[2.2.2]octane Skeleton Note: These are representative values and can vary based on substitution and solvent.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Protons on the quinuclidine (B89598) cage1.5 - 3.520 - 60
Protons on the phenoxy group6.8 - 7.5115 - 160
Carbonyl carbon (if present as a derivative)N/A165 - 175
Bridgehead carbon adjacent to NitrogenN/A~55

Infrared (IR) Spectroscopy complements NMR by identifying the specific functional groups within the molecule. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts. For instance, the presence of the phenoxy group is confirmed by aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. libretexts.org The ether linkage (C-O-C) would show a strong absorption, while the vibrations of the saturated azabicyclo[2.2.2]octane core, including C-N and aliphatic C-H bonds, would appear in their characteristic regions of the spectrum. vscht.czclockss.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic Ring (Phenoxy)C-H Stretch3000 - 3100
Aromatic Ring (Phenoxy)C=C Stretch1450 - 1600
EtherC-O-C Stretch1000 - 1300
Alkane (Bicyclic Cage)C-H Stretch2850 - 3000
Tertiary AmineC-N Stretch1000 - 1250

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. google.com For chiral compounds like the substituted derivatives of this compound, this technique is invaluable for unambiguously establishing the absolute stereochemistry of each chiral center. soton.ac.uk

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a precise electron density map of the molecule. This map reveals the exact spatial coordinates of each atom, providing definitive information on bond lengths, bond angles, and torsional angles. This level of detail is crucial for understanding the molecule's specific conformation—the fixed, rigid arrangement of the 1-azabicyclo[2.2.2]octane cage and the orientation of the phenoxy substituent. csbsju.edu In studies of related 1-azabicyclo[2.2.2]octane derivatives, X-ray diffraction has been successfully used to confirm the molecular structure and stereochemistry. researchgate.net

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a primary tool for confirming the molecular weight of synthesized this compound and for identifying its metabolites in biological samples. nist.gov High-resolution mass spectrometry can determine the elemental composition of the parent ion, further validating the molecular formula.

When coupled with a separation technique like liquid chromatography (LC/MS), it becomes a powerful platform for metabolite profiling. In drug metabolism studies, organisms are exposed to the parent compound, and biological samples (like plasma or liver microsomes) are analyzed. LC/MS can separate the various metabolites from the parent drug and from endogenous biological molecules. metabolomexchange.org Subsequent mass analysis helps in the identification of these metabolites by comparing their mass-to-charge ratios and fragmentation patterns to the parent compound. Common metabolic transformations for such a compound might include hydroxylation of the aromatic or bicyclic rings, or O-dealkylation of the ether linkage. Identifying these pathways is crucial for understanding the compound's pharmacokinetic profile.

Table 3: Potential Mass Fragments in the Mass Spectrum of this compound Note: Fragmentation is complex and these represent plausible fragments.

m/z Value Possible Fragment Identity
217[M]⁺ (Molecular Ion)
124[M - C₆H₅O]⁺ (Loss of phenoxy radical)
94[C₆H₅OH]⁺ (Phenol)
93[C₆H₅O]⁺ (Phenoxy radical cation)
77[C₆H₅]⁺ (Phenyl cation)

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. nih.gov This technique is critical for characterizing this compound and its analogs as potential receptor ligands. The assay involves incubating a source of the target receptor (e.g., cell membranes, tissue homogenates) with a radiolabeled ligand that is known to bind to the receptor.

In competitive binding assays, increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor. merckmillipore.com The amount of radioactivity bound to the receptors is measured, and a competition curve is generated. From this curve, key parameters like the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) are calculated. These values provide a quantitative measure of the compound's binding affinity, with lower values indicating higher affinity. For example, derivatives of 1-azabicyclo[2.2.2]octane have been evaluated for their affinity at muscarinic and neurokinin-1 (NK1) receptors using such assays, yielding crucial data on their potency and selectivity. nih.govnih.gov

Table 4: Representative Receptor Affinity Data for 1-Azabicyclo[2.2.2]octane Derivatives Note: Data is illustrative and derived from studies on related analogs.

Compound Class Target Receptor Affinity Constant Value (nM) Reference
Fluoroalkyl Phenylacetate AnalogMuscarinic m1K_D0.45 nih.gov
Fluoroalkyl Phenylacetate AnalogMuscarinic m2K_D3.53 nih.gov
Benzyloxy AnalogNeurokinin-1 (NK1)IC₅₀<10 nih.gov
Benzimidazole AnalogSerotonin (B10506) 5-HT3pKᵢ9.2 google.com

Positron Emission Tomography (PET) Ligand Development for Receptor Imaging in Preclinical Models

Developing a molecule into a Positron Emission Tomography (PET) ligand allows for the non-invasive visualization and quantification of its target receptor in living subjects, including preclinical animal models. mdpi.commdpi.com Derivatives of this compound have been evaluated as potential scaffolds for PET imaging agents. nih.gov

The process involves chemically modifying the parent compound to incorporate a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). chemrxiv.org The resulting radiotracer must retain high affinity and selectivity for its target receptor while also possessing the ability to cross the blood-brain barrier if the target is in the central nervous system. Preclinical evaluation involves administering the novel PET ligand to animals (e.g., rats or mice) and using a PET scanner to monitor its uptake and distribution in the body over time. nih.gov Successful PET ligand development can provide invaluable information on receptor density in various disease states and can be used to assess whether therapeutic drugs are engaging their intended target in the brain. frontiersin.org

Role of 3 Phenoxy 1 Azabicyclo 2.2.2 Octane in Chemical Biology and Drug Discovery Research

Utility as a Chemical Probe for Elucidating Biological Pathways

While not extensively documented as a classical chemical probe for pathway elucidation in the same vein as fluorescently labeled or photoaffinity-tagged molecules, the well-defined pharmacology of 3-Phenoxy-1-azabicyclo[2.2.2]octane derivatives allows them to function as highly specific tools to investigate biological processes mediated by muscarinic acetylcholine (B1216132) receptors (mAChRs). The high affinity and selectivity of these compounds for certain receptor subtypes enable researchers to pharmacologically dissect the roles of these receptors in various physiological and pathological signaling cascades.

For instance, by selectively antagonizing M3 muscarinic receptors, derivatives of this compound can be employed in vitro and in vivo to probe the downstream consequences of M3 receptor blockade. This includes studying pathways related to smooth muscle contraction, glandular secretion, and cellular proliferation. The ability of these compounds to compete with the endogenous ligand, acetylcholine, provides a direct method for investigating the contribution of M3 receptor activation to specific biological outcomes.

Development of Novel Pharmacological Tools for Receptor Characterization

The this compound scaffold has been instrumental in the development of potent and selective muscarinic receptor antagonists, which serve as invaluable pharmacological tools for receptor characterization. A prime example of this is Aclidinium (B1254267) Bromide, a long-acting muscarinic antagonist that incorporates the this compound moiety within its structure.

Pharmacological studies have meticulously characterized the binding properties of Aclidinium, revealing its utility in differentiating between muscarinic receptor subtypes. nih.govnih.gov Aclidinium demonstrates subnanomolar affinity for all five human muscarinic receptor subtypes (M1-M5). nih.govnih.gov Kinetic binding studies have further elucidated its interaction with these receptors, showing a slower dissociation from M3 receptors compared to M2 receptors, which contributes to its kinetic selectivity. nih.gov This kinetic selectivity is a crucial feature for a pharmacological tool, as it allows for a more sustained and specific interrogation of the target receptor's function.

The detailed characterization of such compounds provides researchers with a toolkit to probe the structure and function of muscarinic receptors. These tools are essential for validating new biological targets, screening for new drug candidates, and understanding the molecular basis of receptor-ligand interactions.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Aclidinium BromideM1~0.4
M2~0.5
M3~0.2
M4~0.4
M5~0.5

Contribution as a Structural Motif in the Design of Advanced Chemical Entities

The this compound structure is a key building block in the design of advanced chemical entities, particularly long-acting muscarinic antagonists (LAMAs) for the treatment of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). nih.gov The rigid quinuclidine (B89598) core serves to orient the ester and phenoxypropyl side chains in a conformation that is optimal for binding to the orthosteric site of muscarinic receptors.

Applications in Understanding Receptor Pharmacology and Neurobiology

Derivatives of this compound have significantly contributed to our understanding of muscarinic receptor pharmacology, primarily in the context of airway smooth muscle physiology. The development of Aclidinium Bromide as a potent and M3-selective antagonist has provided a valuable tool to probe the role of M3 receptors in bronchoconstriction. patsnap.com Studies using this compound have helped to confirm that blockade of M3 receptors on airway smooth muscle is a primary mechanism for achieving bronchodilation in patients with COPD. patsnap.com

The kinetic properties of these ligands, such as their rates of association and dissociation from different receptor subtypes, have also provided deeper insights into the concept of kinetic selectivity and its therapeutic implications. For example, the faster dissociation of Aclidinium from M2 receptors compared to M3 receptors is thought to contribute to its favorable cardiovascular safety profile, as M2 receptors are involved in regulating heart rate. nih.gov This has advanced the understanding that the duration of a drug's effect is not solely dependent on its binding affinity but also on its kinetic profile.

While the primary application of these compounds has been in respiratory pharmacology, the presence of muscarinic receptors throughout the central and peripheral nervous systems suggests potential, though less explored, applications in neurobiology research. The high affinity and selectivity of these pharmacological tools could be leveraged to investigate the role of specific muscarinic receptor subtypes in various neurological processes.

Q & A

Q. Can bioisosteric replacement of the phenoxy group improve metabolic stability?

  • Methodology : Replace phenoxy with 2-oxabicyclo[2.2.2]octane, a phenyl bioisostere . Compare metabolic half-lives in liver microsomes and analyze metabolites via LC-MS. The oxygen atom in the bioisostere may reduce CYP450-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.